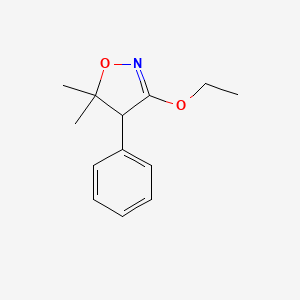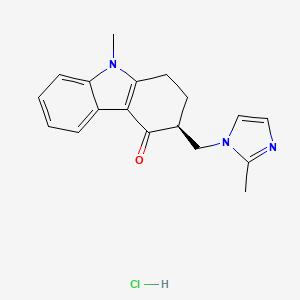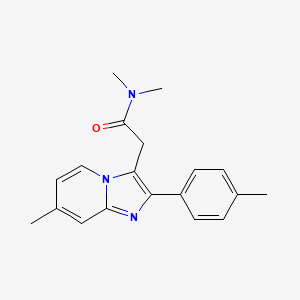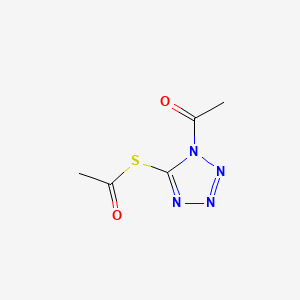
Methyl-2-naphthalenemethylamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-naphthalenemethylamine-d3 is a deuterated derivative of methyl-2-naphthalenemethylamine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl group. The deuterium substitution imparts unique properties to the compound, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of methyl-2-naphthalenemethylamine-d3 involves several steps:
Formation of Nitromethane-d3: Nitromethane reacts with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3.
Reduction to Methyl-d3-amine: Nitromethane-d3 is then reduced in an inert solvent to form methyl-d3-amine.
Formation of this compound: Methyl-d3-amine reacts with 2-naphthaldehyde under reductive amination conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones.
Reduction: The compound can be reduced to form naphthylmethylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Naphthyl ketones.
Reduction: Naphthylmethylamines.
Substitution: Various substituted naphthyl derivatives.
Applications De Recherche Scientifique
Methyl-2-naphthalenemethylamine-d3 has diverse applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.
Industry: this compound is used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of methyl-2-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studies to understand reaction pathways and enzyme mechanisms. The compound can also interact with biological macromolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
N-Methyl-2-naphthalenemethylamine: This compound is similar in structure but lacks deuterium atoms.
N-Methyl-1-naphthalenemethylamine: Another structural isomer with different positional substitution on the naphthalene ring
Uniqueness: Methyl-2-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Propriétés
Numéro CAS |
1346601-77-1 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
174.261 |
Nom IUPAC |
1,1,1-trideuterio-N-(naphthalen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/i1D3 |
Clé InChI |
SSNISTUBYRMYDY-FIBGUPNXSA-N |
SMILES |
CNCC1=CC2=CC=CC=C2C=C1 |
Synonymes |
N-(Methyl-d3)-2-naphthalenemethanamine; (Methyl-d3)(naphthalen-2-ylmethyl)amine; N-(Methyl-d3)-N-(2-naphthylmethyl)amine; N-(Methyl-d3)-N-[(naphthalen-2-yl)_x000B_methyl]amine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)










![L-[1-13C]Fucose](/img/structure/B583657.png)

